Malyl tyrosine
CAS No.: 688013-96-9
Cat. No.: VC0534477
Molecular Formula: C13H15NO7
Molecular Weight: 297.26
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688013-96-9 |
|---|---|
| Molecular Formula | C13H15NO7 |
| Molecular Weight | 297.26 |
| IUPAC Name | (3S)-4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C13H15NO7/c15-8-3-1-7(2-4-8)5-9(13(20)21)14-12(19)10(16)6-11(17)18/h1-4,9-10,15-16H,5-6H2,(H,14,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1 |
| Standard InChI Key | HJTAPPMVLVVDGZ-UWVGGRQHSA-N |
| SMILES | C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Malyl tyrosine (C13H15NO7) is a tyrosine derivative with a molecular weight of 297.26 g/mol . It features a condensation product between L-tyrosine and malic acid, forming an amide bond. The compound's full name according to IUPAC nomenclature is (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid N-((2S)-3-carboxy-2-hydroxy-1-oxopropyl)- . The structure includes:
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A tyrosine residue with its characteristic 4-hydroxyphenyl group
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A malic acid moiety attached via an amide linkage
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Multiple functional groups including carboxylic acids, a hydroxyl group, and a phenol group
Malyl tyrosine serves as the parent compound for disodium malyl tyrosinate (C13H13NNa2O7), which is its disodium salt form with a molecular weight of 341.22 g/mol . The relationship between these compounds is significant as the salt form offers enhanced water solubility for commercial applications.
Physical and Chemical Properties
Synthesis and Preparation Methods
Enzymatic Synthesis
The predominant method for synthesizing malyl tyrosine involves enzymatic condensation. Patents describe processes utilizing enzymes from Micrococcus caseolyticus for the enzymatic coupling of L-malic acid with L-tyrosine derivatives . A detailed synthesis pathway includes:
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Preparation of a reaction mixture containing sodium L-malate and L-tyrosine ethyl ester
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Addition of an enzyme with amide-forming capabilities from Micrococcus caseolyticus
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Incubation under controlled conditions (pH 6.4, specific temperature)
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Purification steps involving extraction with organic solvents
According to US Patent 4956489A, the enzymatic condensation typically employs:
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A reaction medium containing sodium L-malate (200 mM) and L-tyrosine ethyl ester (300-400 mM)
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Addition of polyethylene glycol or triglyme (55% w/v) as reaction facilitators
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Enzyme concentration of 8-20 U/ml
The patent describes yields of approximately 70% for the ethyl ester intermediate, which is subsequently subjected to de-esterification steps .
Conversion to Disodium Salt
The preparation of disodium malyl tyrosinate from malyl tyrosine involves:
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De-esterification of malyl tyrosine ethyl ester using chymotrypsin (EC 3.4.21.1)
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Purification by ultrafiltration
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Concentration by evaporation under vacuum
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Adjustment of pH using sodium hydroxide to form the disodium salt
The process results in the conversion of the free acid groups to sodium carboxylate groups, enhancing water solubility for commercial applications.
Biochemical Role and Metabolism
Relationship to Tyrosine Metabolism
Tyrosine, the amino acid component of malyl tyrosine, plays crucial roles in numerous biological pathways. It serves as a precursor for several important biomolecules:
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Neurotransmitters: L-DOPA, dopamine, norepinephrine, and epinephrine
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Thyroid hormones: thyroxine (T4) and triiodothyronine (T3)
The metabolism of tyrosine primarily occurs in the liver, where it undergoes a series of enzymatic reactions. The complete catabolic pathway of tyrosine ultimately leads to the formation of fumarate (glucogenic) and acetoacetate (ketogenic)13. The initial steps involve:
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Transamination of tyrosine to form p-hydroxyphenylpyruvate
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Conversion to homogentisate (2,5-dihydroxyphenyl-1-acetate)
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Ring cleavage to form maleylacetoacetate
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Isomerization to fumarylacetoacetate
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Hydrolysis to fumarate and acetoacetate13
Applications and Research
Cosmetic Applications
The disodium salt of malyl tyrosine has found significant application in the cosmetics industry. According to the Cosmetic Ingredient Review (CIR), disodium malyl tyrosinate functions primarily as a skin-conditioning agent . Its use in cosmetic formulations is based on several beneficial properties:
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Enhanced skin penetration compared to free tyrosine
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Potential antioxidant properties derived from the phenolic group of tyrosine
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Skin-protective effects
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Improved stability in cosmetic formulations
The Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics indicates that disodium malyl tyrosinate has a different absorption profile compared to other ingredients in the category, though the toxicological consequences were deemed minimal by the review panel .
Comparison with Other Tyrosine Derivatives
Analytical Methods for Characterization
The characterization of malyl tyrosine and its derivatives typically employs multiple analytical techniques:
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High-Performance Liquid Chromatography (HPLC): Used for monitoring reaction progress and determining purity
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Mass Spectrometry (MS): For confirming molecular weight and structure
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Nuclear Magnetic Resonance (NMR): For detailed structural elucidation
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Infrared Spectroscopy (IR): For identifying functional groups
For the synthesis monitoring of malyl tyrosine ethyl ester, HPLC analysis has been specifically mentioned in patent literature as the preferred method .
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